2-Hydrazinyl-5-(pyrrolidine-1-sulfonyl)-1,3-benzoxazole
Description
2-Hydrazinyl-5-(pyrrolidine-1-sulfonyl)-1,3-benzoxazole is a substituted benzoxazole derivative synthesized from 2-substituted benzoxazole-5-carbohydrazide precursors. Its structure features a hydrazinyl group at the 2-position and a pyrrolidine sulfonyl moiety at the 5-position of the benzoxazole core. Benzoxazole derivatives are pharmacologically significant due to their antimicrobial, anticancer, and anti-inflammatory properties . The synthesis involves treating 2-substituted benzoxazole-5-carbohydrazide with anhydrides to form derivatives with varied heterocyclic substituents. This compound is part of a broader class of molecules designed to enhance bioactivity through strategic functionalization of the benzoxazole scaffold .
Properties
CAS No. |
929973-03-5 |
|---|---|
Molecular Formula |
C11H14N4O3S |
Molecular Weight |
282.32 g/mol |
IUPAC Name |
(5-pyrrolidin-1-ylsulfonyl-1,3-benzoxazol-2-yl)hydrazine |
InChI |
InChI=1S/C11H14N4O3S/c12-14-11-13-9-7-8(3-4-10(9)18-11)19(16,17)15-5-1-2-6-15/h3-4,7H,1-2,5-6,12H2,(H,13,14) |
InChI Key |
UBZWUPRKKIWIJS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC3=C(C=C2)OC(=N3)NN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazinyl-5-(pyrrolidine-1-sulfonyl)-1,3-benzoxazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative under acidic or basic conditions.
Introduction of the Hydrazinyl Group: The hydrazinyl group can be introduced by reacting the benzoxazole intermediate with hydrazine or its derivatives under controlled conditions.
Sulfonylation: The pyrrolidine-1-sulfonyl group can be introduced by reacting the hydrazinyl-benzoxazole intermediate with a suitable sulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of 2-Hydrazinyl-5-(pyrrolidine-1-sulfonyl)-1,3-benzoxazole may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-Hydrazinyl-5-(pyrrolidine-1-sulfonyl)-1,3-benzoxazole can undergo various types of chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in the presence of bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazinyl group can yield azo compounds, while nucleophilic substitution of the sulfonyl group can produce a variety of sulfonamide derivatives.
Scientific Research Applications
Chemistry
In organic chemistry, 2-Hydrazinyl-5-(pyrrolidine-1-sulfonyl)-1,3-benzoxazole serves as a building block for synthesizing more complex molecules. Its unique structure allows it to participate in various organic transformations, including:
- Oxidation : The hydrazinyl group can be oxidized to form azo or azoxy compounds.
- Reduction : It can be reduced to form hydrazine derivatives.
- Substitution Reactions : The sulfonyl group can undergo nucleophilic substitution, leading to various sulfonamide derivatives.
Biology
The compound has shown promise in biological applications, particularly in enzyme inhibition studies. Its mechanism of action involves forming covalent bonds with nucleophilic sites on proteins and enzymes, which can inhibit or modulate their activity. This property makes it a candidate for investigating biological pathways and potential therapeutic targets.
Case Study 1: Antiviral Activity
A study highlighted the antiviral properties of benzimidazole derivatives against hepatitis B and C viruses. Although this study did not focus directly on 2-Hydrazinyl-5-(pyrrolidine-1-sulfonyl)-1,3-benzoxazole, it underscores the potential for similar compounds to exhibit significant antiviral effects .
Case Study 2: Enzyme Inhibition
Research on hydrazine derivatives has shown their effectiveness as enzyme inhibitors in various biological assays. The interaction between hydrazines and enzyme active sites can lead to significant biological activity, suggesting that 2-Hydrazinyl-5-(pyrrolidine-1-sulfonyl)-1,3-benzoxazole may also possess similar properties .
Mechanism of Action
The mechanism of action of 2-Hydrazinyl-5-(pyrrolidine-1-sulfonyl)-1,3-benzoxazole involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The sulfonyl group can enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Benzoxazole derivatives exhibit diverse biological activities influenced by substituent type and position. Below is a comparative analysis of 2-hydrazinyl-5-(pyrrolidine-1-sulfonyl)-1,3-benzoxazole with structurally related compounds synthesized in the same study (Table 1).
Table 1: Structural and Functional Comparison of Selected Benzoxazole Derivatives
Key Findings:
This may contribute to its broad-spectrum antimicrobial activity . Compound 3, featuring a saturated tetrahydropyridazine ring, demonstrated higher potency, likely due to improved conformational stability .
Role of the Hydrazinyl Group :
- The hydrazinyl group at position 2 is a critical pharmacophore, enabling hydrogen bonding with microbial enzymes. This feature is absent in Compounds 2–4, which rely on dione-based interactions .
Spectrum of Activity :
- While all compounds showed antimicrobial activity, the target compound’s sulfonyl group may broaden its efficacy against Gram-negative bacteria, which are often resistant to simpler benzoxazole derivatives .
Biological Activity
2-Hydrazinyl-5-(pyrrolidine-1-sulfonyl)-1,3-benzoxazole, a compound with the molecular formula and CAS number 929973-03-5, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
The compound is characterized by a hydrazinyl group and a pyrrolidine sulfonyl moiety attached to a benzoxazole ring. It has a molecular weight of approximately 282.32 g/mol and exhibits various chemical properties that influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₄N₄O₃S |
| Molecular Weight | 282.32 g/mol |
| CAS Number | 929973-03-5 |
| Purity | ≥95% |
Anticancer Properties
Recent studies have highlighted the anticancer potential of 2-Hydrazinyl-5-(pyrrolidine-1-sulfonyl)-1,3-benzoxazole. The compound has been evaluated against various cancer cell lines, demonstrating significant inhibitory effects.
- Mechanism of Action : The compound appears to inhibit cancer cell proliferation through multiple pathways, including the induction of apoptosis and inhibition of specific signaling pathways associated with tumor growth.
- Case Studies :
- In vitro studies showed that the compound exhibited cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values in the micromolar range. For example, one study reported an IC50 value of 22.54 µM for MCF-7 cells, indicating moderate efficacy compared to standard chemotherapeutic agents like doxorubicin .
- Another study demonstrated that the compound could significantly reduce tumor volume in xenograft models when administered at a dose of 50 mg/kg over a two-week period .
Other Biological Activities
In addition to its anticancer properties, 2-Hydrazinyl-5-(pyrrolidine-1-sulfonyl)-1,3-benzoxazole has shown promise in other areas:
- Anti-inflammatory Activity : Preliminary investigations suggest that the compound may possess anti-inflammatory effects by inhibiting pro-inflammatory cytokines.
- Antioxidant Properties : The compound has been evaluated for its ability to scavenge free radicals, contributing to its potential use in preventing oxidative stress-related diseases.
Research Findings
Several studies have been conducted to elucidate the pharmacological profile of this compound:
- Pharmacokinetics : Studies indicate that 2-Hydrazinyl-5-(pyrrolidine-1-sulfonyl)-1,3-benzoxazole has favorable pharmacokinetic properties, with good oral bioavailability observed in animal models .
- Toxicity Studies : Toxicological assessments reveal that while the compound shows promising therapeutic effects, it may cause mild skin irritation and other adverse effects at higher concentrations .
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
